molecular formula C10H11ClN2O B1388362 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride CAS No. 53552-11-7

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Cat. No. B1388362
CAS RN: 53552-11-7
M. Wt: 210.66 g/mol
InChI Key: TXZGPHYYERYJNX-UHFFFAOYSA-N
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Description

“2-amino-1-(1H-indol-3-yl)ethanone hydrochloride” is a compound with the molecular formula C10H11ClN2O . It has a molecular weight of 210.66 g/mol . The IUPAC name for this compound is 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride .


Molecular Structure Analysis

The InChI code for “2-amino-1-(1H-indol-3-yl)ethanone hydrochloride” is 1S/C10H10N2O.ClH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H . Its SMILES string is C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 . The exact mass of the compound is 210.0559907 g/mol .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride , have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for developing new antiviral agents .

Anti-inflammatory Properties

The indole ring is a common feature in many anti-inflammatory drugs. Research has indicated that indole derivatives can effectively reduce inflammation, making them potential candidates for treating inflammatory diseases. The specific mechanisms by which 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride exerts its anti-inflammatory effects would be an interesting area for further study .

Anticancer Potential

Indole compounds have been explored for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation2-amino-1-(1H-indol-3-yl)ethanone hydrochloride may contribute to the development of new anticancer drugs by serving as a lead compound for synthesizing novel therapeutic agents .

Anti-HIV Effects

Indole derivatives have shown promise as anti-HIV agents. Their ability to inhibit the replication of the HIV virus can be harnessed to develop new treatments for HIV/AIDS. The indole nucleus’s structural versatility allows for the creation of diverse compounds with potential anti-HIV activity .

Antioxidant Activity

The indole structure is known to possess antioxidant properties, which are crucial in protecting cells from oxidative stress2-amino-1-(1H-indol-3-yl)ethanone hydrochloride could be used to synthesize compounds that help mitigate oxidative damage in biological systems .

Antimicrobial and Antitubercular Activities

Indole derivatives have been reported to exhibit antimicrobial and antitubercular activities. These compounds can act against a broad spectrum of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis. The exploration of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride in this context could lead to the development of new antibiotics .

Antidiabetic Applications

Research has suggested that indole derivatives can play a role in managing diabetes by influencing glucose metabolism and insulin sensitivity2-amino-1-(1H-indol-3-yl)ethanone hydrochloride might be a starting point for creating new antidiabetic medications .

Antimalarial Properties

Indole compounds have been investigated for their potential to treat malaria. They can interfere with the life cycle of the Plasmodium parasite, offering a pathway to new antimalarial drugs. The application of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride in antimalarial drug discovery is a promising research direction .

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZGPHYYERYJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654862
Record name 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

CAS RN

53552-11-7
Record name 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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